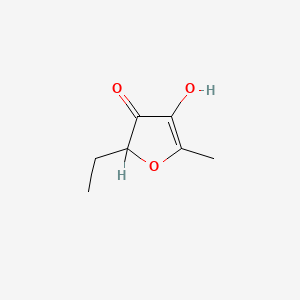

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

説明

Context within 3(2H)-Furanone Derivative Research

The study of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (also referred to as HEMF or Homofuraneol) is often situated within the broader research of 4-hydroxy-3(2H)-furanones, which are recognized as exceptional aroma compounds due to their low odor thresholds and desirable sensory qualities. nih.gov These compounds share a planar enol-oxo group within a cyclic dicarbonyl structure, which is associated with their characteristic caramel-like flavor. nih.gov

Research frequently compares HEMF with its close structural relatives, particularly 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) and 4-hydroxy-5-methyl-3(2H)-furanone (HMF). nih.govresearchgate.net These furanones are all significant products of the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occur with the application of heat. nih.gov The specific furanone formed is dependent on the precursor molecules available; for instance, HEMF can be formed from the reaction of pentoses with the amino acid alanine (B10760859), which provides the C2 ethyl group. acs.orgnih.gov In contrast, HDMF is typically formed from hexose (B10828440) sugars or the reaction of pentoses with glycine (B1666218). acs.orgacs.org

The table below provides a comparison of key 3(2H)-furanone derivatives.

Table 1: Comparison of Key 3(2H)-Furanone Derivatives| Compound Name | Common Name(s) | Molecular Formula | Molecular Weight ( g/mol ) | Typical Precursors (in Maillard Reaction) | Key Aroma Descriptors |

|---|---|---|---|---|---|

| This compound | Homofuraneol, HEMF | C₇H₁₀O₃ | 142.15 | Pentose (B10789219) + Alanine | Sweet, caramel (B1170704), fruity, butterscotch fao.orgperfumerflavorist.com |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol (B68789), HDMF, Strawberry Furanone | C₆H₈O₃ | 128.13 | Hexoses; Pentose + Glycine | Sweet, burnt brown, cotton candy, strawberry acs.orgforeverest.net |

| 4-Hydroxy-5-methyl-3(2H)-furanone | HMF, Shoyu Furanone | C₅H₆O₃ | 114.10 | Pentose sugars | Soy sauce, caramel, fried chicory foreverest.net |

Historical Perspectives in Food Chemistry and Natural Products Research

Historically, research into furanones gained momentum with the identification of compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) as key flavor contributors in fruits such as pineapple and strawberry in the 1960s. nih.govresearchgate.net Subsequently, this compound was identified as a naturally occurring and potent aroma compound in its own right. perfumerflavorist.comperfumerflavorist.com

It has been found as a natural constituent in foods like coffee and fermented soy sauce. perfumerflavorist.comperfumerflavorist.com Its formation is not limited to thermal processing; it can also be produced during fermentation. nih.gov For example, research indicates that yeast can produce HEMF from Maillard intermediates during the fermentation stages of soy sauce and beer production. nih.gov The compound's formation in Maillard reaction systems, particularly those involving pentose sugars and the amino acid L-alanine, has been a significant area of study. acs.org These investigations have often used techniques like gas chromatography-mass spectrometry (GC-MS) and isotope labeling to elucidate the formation pathways, confirming that the ethyl group is derived from the amino acid. acs.org

Significance in Food Systems and Biological Contexts

The primary significance of this compound in food systems lies in its role as a potent flavoring agent and flavor enhancer. nih.govchemimpex.com It is widely used in the food industry to impart or enhance sweet, caramel-like, and fruity notes in a diverse range of products. chemimpex.com

Its sensory profile is complex, often described as having sweet, fruity, caramel, and butterscotch aromas. fao.orgperfumerflavorist.com This makes it a valuable ingredient for formulating flavors in baked goods, confectionery, dairy products, beverages, and even savory products like meat. chemimpex.comperfumerflavorist.comperfumerflavorist.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound, and it holds a FEMA (Flavor and Extract Manufacturers Association) number (3623), underscoring its established use in the flavor industry. nih.govfao.org

From a biological perspective, this compound is recognized as a metabolite of the yeast Saccharomyces cerevisiae. nih.gov Furthermore, research into food-derived furanones has suggested they can possess antioxidant activity, comparable in some cases to ascorbic acid. nih.gov While many furanones have been studied for their biological activities, the balance of their effects in the diet is a complex area of ongoing research. nih.gov The attractive aroma of compounds like HEMF serves a fundamental biological purpose in nature, signaling the presence of desirable food sources to animals, which in turn aids in processes like seed dispersal. nih.gov

Table 2: Sensory Profile and Applications of this compound

| Attribute | Description |

|---|---|

| Common Synonyms | Homofuraneol, Ethyl furaneol, 4-HEMF nih.gov |

| CAS Number | 27538-09-6 fao.org |

| FEMA Number | 3623 fao.orgperfumerflavorist.com |

| Sensory Profile | Sweet, sugar-like, caramellic, maple-like, with savory soy sauce and bread notes. perfumerflavorist.comperfumerflavorist.com |

| Natural Occurrence | Coffee, fermented soy sauce, durian. nih.govperfumerflavorist.comperfumerflavorist.com |

| Industrial Applications | Flavoring agent in fruit, tropical, meat, coffee, candy, and cola flavors; used in baked goods. chemimpex.comperfumerflavorist.comperfumerflavorist.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-4-hydroxy-5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCRPYGYVRXVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885393 | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

103.00 °C. @ 15.00 mm Hg | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27538-10-9 | |

| Record name | Homofuraneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRF4YF0C3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Studies

Detection and Quantification in Plant Matrices (e.g., Strawberries, Pineapple, Tomatoes)

This furanone is a known volatile compound in several fruits, contributing significantly to their distinct flavor profiles. chemicalbull.comnih.gov

In strawberries , while its structural homologue 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol (B68789)®) is often the more dominant flavor component, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF or homofuraneol) is also present. nih.govacs.org Research has shown that the biosynthesis of these furanones is a complex process, with studies using surrogate products like EHMF to better understand the enzymatic reactions involved in the formation of these key flavor compounds in strawberries. nih.gov

Pineapple is another fruit where furanones are key to the characteristic aroma. chemicalbull.comperfumerflavorist.com While much of the research has focused on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), which imparts a "burnt pineapple" scent, studies have also noted the presence of other furanone derivatives. perfumerflavorist.comnih.govresearchgate.net The concentration of these compounds can vary depending on the fruit's origin and processing. For instance, fresh pineapple juices have been found to contain DMHF in concentrations ranging from 1.6 to 27.3 parts per million (ppm). researchgate.net

Table 1: Quantification of Related Furanones in Plant Matrices

| Compound | Plant Matrix | Concentration | Reference |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberry | Up to 55 mg/kg of fruit fresh weight | nih.gov |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Fresh Pineapple Juice | 1.6 - 27.3 ppm | researchgate.net |

Presence in Fermented Products (e.g., Soy Sauce, Wine, Beer)

Fermentation processes can lead to the formation of this compound, where it plays a crucial role in the final flavor of the product.

In the context of alcoholic beverages, this furanone has been identified in beer . asm.orgresearchgate.net While it may occur less frequently or in lower concentrations than its homologue 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF), its presence can still contribute to the sweet, caramel-like flavors in certain beer styles, particularly dark beers. nih.govresearchgate.net The formation in beer is thought to be a result of yeast activity on Maillard reaction intermediates. nih.gov One study on various commercial beers found that while DMHF was present in all samples, its ethylated homologue, EMHF, was only found in measurable amounts infrequently. researchgate.net

Information regarding its specific quantification in wine is less prevalent in the provided search results, though furanones like furaneol and sotolon have been identified as important aroma compounds in wines. asbcnet.org

Table 2: Odor Characteristics of Furanones in Fermented Products

| Compound | Product | Flavor/Aroma Contribution | Reference |

|---|---|---|---|

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Soy Sauce | Sweet, caramel-like | acs.orgasm.org |

| This compound | Beer | Sweet, caramel-like | researchgate.net |

Occurrence in Thermally Processed Foods (e.g., Cooked Meats, Coffee, Baked Goods)

The heating process in cooking, roasting, and baking is a significant pathway for the formation of this compound through the Maillard reaction between sugars and amino acids. nih.gov

In coffee , this compound, also referred to as homofuraneol or shoyu furanone, is formed during the roasting process and contributes to the sweet, caramel-like, and sometimes burnt sugar or soy sauce-like notes. perfumerflavorist.comasm.orgreddit.com Furans, in general, are an abundant group of volatile compounds in roasted coffee, contributing to its complex aroma. researchgate.net

Baked goods also derive some of their characteristic sweet and caramel (B1170704) aromas from the presence of this furanone, which is used as a flavor enhancer in such products. chemimpex.comchemicalbull.com

Microbial Production and Metabolites

Certain microorganisms, particularly yeasts, are capable of producing this compound.

Research has demonstrated that yeast species, such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii (a dominant yeast in soy sauce fermentation), produce this compound. nih.govasm.orgnih.gov Studies involving gene deletion mutants of S. cerevisiae have identified strains with high production levels of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). nih.gov These studies suggest that acetaldehyde (B116499), an intermediate in yeast metabolism, is a likely precursor for HEMF production. asm.orgnih.gov

The biosynthesis of HEMF in yeast has been further elucidated, identifying an enzyme, an aldehyde reductase, that catalyzes the formation of HEMF from (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone in an NADPH-dependent manner. ebi.ac.uk This intermediate is formed through a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, which itself can be derived from the Maillard reaction. ebi.ac.uk

Table 3: List of Compound Names

| Common Name/Abbreviation | Systematic Name |

|---|---|

| Homofuraneol / EHMF / HEMF | This compound |

| - | 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone |

| Furaneol / HDMF / DMHF | 4-hydroxy-2,5-dimethyl-3(2H)-furanone |

| HMF / Norfuraneol | 4-hydroxy-5-methyl-3(2H)-furanone |

| Sotolon | 3-hydroxy-4,5-dimethyl-2(5H)-furanone |

| - | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone |

| Acetaldehyde | Acetaldehyde |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) |

Formation Pathways and Chemical Mechanism Investigations

Maillard Reaction Pathways

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as homofuraneol, is recognized as a significant flavor compound formed during the thermal processing of food and in fermented products like soy sauce. nih.govperfumerflavorist.comnih.gov Its formation is largely attributed to the Maillard reaction, a series of non-enzymatic browning reactions between reducing sugars and amino acids. nih.govnih.gov

The carbon skeleton of the sugar precursor is a primary determinant of the type of furanone formed. imreblank.chacs.org While hexoses typically lead to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), and pentoses to 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), the formation of this compound (HEMF) from pentoses involves a more complex mechanism. imreblank.chacs.org

Research has demonstrated that HEMF is identified in Maillard reaction model systems that contain pentoses such as xylose, ribose, or arabinose, which are heated in the presence of specific amino acids. acs.orgacs.orgresearchgate.net In these reactions, the five-carbon backbone of the pentose (B10789219) sugar provides the core structure of the furanone ring and its methyl group. nih.gov

In addition to simple sugars, sugar phosphates also act as crucial precursors. D-fructose-1,6-diphosphate has been identified as a particularly effective precursor for the formation of the related compound HDMF in both fruits and yeast-mediated processes, suggesting the importance of phosphorylated sugars in furanone synthesis. nih.govnih.gov Studies on the yeast Zygosaccharomyces rouxii, known to produce HEMF, have pointed to d-xylulose-5-phosphate and d-ribulose-5-phosphate as potential precursors for HEMF. nih.gov

| Precursor Sugar Type | Specific Example(s) | Primary Furanone Product | Formation Note |

|---|---|---|---|

| Pentose | Xylose, Ribose, Arabinose | This compound (HEMF) | Requires reaction with L-alanine for chain elongation (C5 + C2). imreblank.chacs.org |

| Hexose (B10828440) | Glucose | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Generally forms HDMF, not HEMF, via degradation. acs.org |

| Sugar Phosphate (B84403) | D-fructose-1,6-diphosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Identified as a highly effective precursor for HDMF in yeast. nih.gov |

| Sugar Phosphate | d-xylulose-5-phosphate, d-ribulose-5-phosphate | This compound (HEMF) | Potential precursors for HEMF formation in yeast (Z. rouxii). nih.gov |

The specific amino acid present in the Maillard reaction system is critical for directing the synthesis towards HEMF. acs.org Studies using model systems have shown that L-alanine is the key amino acid precursor for the formation of HEMF from pentoses. acs.orgacs.orgresearchgate.net In contrast, when glycine (B1666218) is used with a pentose, the resulting furanone is predominantly the dimethylated analogue, HDMF. acs.orgacs.org

The role of the amino acid is to serve as a source for a carbon fragment that extends the carbon chain of the pentose sugar. acs.org L-alanine provides a two-carbon (C2) unit, which becomes the ethyl group at the C-2 position of the furanone ring. nih.gov This occurs through a process known as Strecker degradation, which is detailed in a subsequent section.

| Amino Acid | Strecker Aldehyde | Carbon Unit | Resulting Furanone (from Pentose) |

|---|---|---|---|

| L-Alanine | Acetaldehyde (B116499) | C2 | This compound (HEMF). acs.orgacs.org |

| Glycine | Formaldehyde (B43269) | C1 | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). acs.orgacs.org |

| Lysine | Not specified for HEMF formation | - | General participant in Maillard reactions. |

The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then rearranges to form an Amadori product (from an aldose) or a Heyns product (from a ketose). These compounds are crucial intermediates in the pathway to furanone formation. nih.govacs.org

The proposed mechanism for HEMF synthesis involves the decomposition of the Amadori product derived from a pentose and L-alanine. acs.orgacs.org This decomposition preferentially proceeds via a specific enolization route to generate key dicarbonyl intermediates. imreblank.ch Isotope-labeling studies have confirmed that the pathway via the Amadori compound is the dominant route for the formation of the necessary 1-deoxyosone intermediate. imreblank.ch

Strecker degradation is a pivotal set of reactions within the broader Maillard pathway, responsible for converting amino acids into aldehydes (known as Strecker aldehydes) containing one fewer carbon atom. researchgate.net These aldehydes are essential precursors for the formation of HEMF.

In the context of HEMF synthesis from pentoses, L-alanine undergoes Strecker degradation to produce acetaldehyde (a C2 unit). acs.orgacs.orgresearchgate.net This acetaldehyde then participates in a key chain elongation step, reacting with an intermediate derived from the pentose sugar. imreblank.chacs.org This "C5 + C2" reaction is the defining step that leads to the formation of HEMF. imreblank.ch Similarly, the Strecker degradation of glycine yields formaldehyde (a C1 unit), which can react with the same pentose-derived intermediate to form HDMF in a "C5 + C1" reaction. imreblank.chacs.org

Following the formation of the Amadori product, the pathway proceeds through enolization. The formation of 3(2H)-furanones is generally understood to occur via the 2,3-enolization of the Amadori compound. imreblank.chacs.org This specific enolization pathway leads to the formation of critical intermediates known as 1-deoxyosones. imreblank.chacs.org

In the reaction between a pentose and an amino acid, 2,3-enolization of the Amadori product yields a 1-deoxypentosone. imreblank.ch This 1-deoxypentosone is the five-carbon intermediate that subsequently reacts with the Strecker aldehyde. The reaction of 1-deoxypentosone with acetaldehyde (from L-alanine) ultimately leads to the cyclization and formation of the this compound structure. imreblank.chacs.org

While the primary pathway for HEMF formation from pentoses is the chain elongation of a C5 sugar unit by a C2 Strecker aldehyde, alternative mechanisms involving sugar fragmentation have also been proposed. imreblank.chacs.org Isotopic labeling experiments have shown that a minor portion of the related compound HDMF can be formed without the direct incorporation of the amino acid's carbon, suggesting that the required C1 fragment (formaldehyde) can also arise from sugar fragmentation. acs.orgacs.org This fragmentation is thought to occur via retro-aldol cleavage of 1-deoxyosones. acs.orgacs.org

Although less emphasized for HEMF compared to HDMF, it is plausible that similar fragmentation and recombination of sugar degradation products could serve as a minor alternative pathway, contributing to the pool of reactive intermediates necessary for furanone synthesis. imreblank.ch

Non-Maillard Reaction Chemical Formation

The formation of this compound can occur through pathways distinct from the classic Maillard reaction, which involves amino acids. These non-Maillard routes include the thermal degradation of specific precursor molecules and the hydrolysis of bound forms.

Thermal Degradation of Specific Carbohydrates (e.g., L-Rhamnose)

The formation of furanones is often linked to the thermal degradation of carbohydrates. imreblank.ch While the thermal degradation of the 6-deoxyhexose L-rhamnose is a well-established pathway for producing the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), the formation of this compound from the heat-induced degradation of a single carbohydrate precursor is not as clearly understood. imreblank.ch Research indicates that the formation of the ethyl-substituted furanone is more complex and may not proceed efficiently from the simple thermal breakdown of common sugars alone. The carbon skeleton of the initial sugar is a primary determinant for the type of furanone formed, with hexoses typically yielding the dimethyl version and pentoses yielding norfuraneol. imreblank.ch

The generation of homofuraneol often requires the combination of a carbohydrate-derived five-carbon (C5) intermediate with a two-carbon (C2) fragment. nih.gov For instance, studies have shown its formation in systems containing pentoses like D-xylose, ribose, or arabinose, but this typically involves the presence of an amino acid such as L-alanine, which can provide the necessary C2 unit via Strecker degradation, a process associated with the Maillard reaction. researchgate.netacs.org

Chemical Hydrolysis of Glycosides

A significant non-Maillard pathway for the generation of this compound is the chemical hydrolysis of its glycosidically bound forms. In many natural systems, such as plants, furanones are stabilized by being attached to a sugar moiety, forming a glucoside. nih.govresearchgate.net These glucosides are non-volatile and more stable than their corresponding free aglycones. nih.gov

Biomimetic enzymatic synthesis has been shown to convert the tautomeric mixture of homofuraneol (EHMF) into two primary glucoside products: 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside. nih.govresearchgate.net The release of the volatile furanone can then be achieved through hydrolysis, a reaction that can be facilitated by changes in environmental conditions or enzymatic action, such as with an intestinal acetone (B3395972) powder from pigs. nih.gov This process of release from a stable precursor is a key mechanism for its generation in various matrices.

Influence of Reaction Conditions on Formation Yields and Kinetics

The efficiency of this compound formation is highly dependent on the specific conditions of the reaction environment. Key parameters such as temperature, pH, and the concentration of precursors significantly influence the reaction kinetics and the final yield of the compound. nih.gov

Temperature and Heating Regimes

Temperature is a critical factor governing the formation of furanones. nih.gov Specific heating regimes are necessary to drive the degradation and condensation reactions that lead to the furanone ring structure. In model systems designed to study the formation of homofuraneol from pentoses and amino acids, a reaction temperature of 90 °C for one hour has been utilized. researchgate.netacs.org The stability of the compound is also temperature-dependent; it shows its highest stability in an aqueous solution at pH 4, where half of the material decomposes after 100 days at room temperature or after 6 hours at 100°C. perfumerflavorist.com Upon heat treatment, the initial observable decomposition products are acetic and propionic acids. perfumerflavorist.com

pH Environment

The pH of the reaction medium has a profound effect on both the formation and stability of furanones. nih.govnih.gov Model reactions for generating homofuraneol have been conducted in phosphate-buffered solutions at a neutral pH of 7.0. imreblank.chimreblank.ch The stability of the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, has been studied more extensively, revealing that its rate of racemization is lowest at pH values between 4 and 5, indicating higher stability in mildly acidic conditions. mdpi.com This suggests that pH control is essential for optimizing the yield and preserving the desired furanone structure during and after its formation.

Concentration of Precursors

The yield of furanones is directly influenced by the concentration of the available precursor molecules. nih.gov In the formation of homofuraneol from pentose and alanine (B10760859) systems, the relative amounts of the precursors dictate the efficiency of the reaction. imreblank.chacs.org Studies on the related dimethyl-furanone have demonstrated that the concentration of the starting carbohydrate (L-rhamnose) is a critical parameter affecting the formation kinetics and yield, a principle that extends to other furanones. nih.gov In one study, while norfuraneol was the major product from a xylose/alanine system, homofuraneol accounted for approximately 0.5% of the furanones formed, indicating that precursor type and availability are key to directing the reaction toward a specific product. imreblank.ch

Water Activity and Solvent Effects

The formation of this compound, a key aroma compound, is significantly influenced by the reaction environment, particularly the water activity (aw) and the nature of the solvent system. These factors play a crucial role in the Maillard reaction, the primary pathway for the generation of this furanone.

Water is not merely a passive solvent in the Maillard reaction; it is also a product of certain reaction steps and a reactant in others, such as hydrolysis. Consequently, its concentration can direct the reaction cascade toward or away from the formation of specific products like this compound.

The solvent system, beyond just water content, also exerts a considerable influence on the formation of this compound. The polarity of the solvent can affect the solubility of the precursor molecules—sugars and amino acids—and the stability of various reaction intermediates. Research on the formation of related furanones has been conducted in phosphate-buffered aqueous solutions, indicating that a controlled pH environment within an aqueous system is critical for optimizing yields.

In a study on the formation of furanones from pentose sugars, it was found that a phosphate-buffered solution at pH 7 favored the formation of both 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and this compound (EHMF) compared to a more acidic environment of pH 5. fao.org This effect was particularly pronounced when an excess of the amino acid precursor was present. fao.org The preference for a neutral pH suggests that the key reaction steps, likely the enolization of the sugar-amine intermediates, are base-catalyzed.

The following table presents data from a study on Maillard model systems, illustrating the influence of the amino acid precursor and pH on the yield of this compound.

| Precursor Amino Acid | pH of Phosphate Buffer | Yield of this compound (µ g/mmol of pentose) |

| L-Alanine | 7 | 6.8 - 10 |

| Glycine | 7 | Lower than with L-Alanine |

| L-Alanine | 5 | Lower than at pH 7 |

Data sourced from a study by Blank, I. et al. (1997). fao.org

This data underscores that while L-alanine is a more efficient precursor than glycine for the formation of this compound, the yield is significantly enhanced in a neutral aqueous environment. fao.org This highlights the importance of the solvent's properties, in this case, pH, in directing the reaction pathway. The use of non-aqueous or mixed-solvent systems, such as glycerol (B35011), has been explored for other Maillard reactions, but specific data on the yield of this compound in such systems remains limited. The polarity of solvents like glycerol differs significantly from water, which would undoubtedly alter the reaction kinetics and potentially the product profile.

Biosynthesis and Enzymology

Elucidation of Natural Biosynthetic Pathways in Eukaryotic Organisms

The natural formation of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a key aroma compound, occurs through sophisticated enzymatic processes in both plants and microorganisms. Research has identified specific precursors and enzymes that constitute these biosynthetic routes.

In plants such as the strawberry (Fragaria x ananassa), the biosynthesis of this compound (EHMF) is understood to follow a pathway analogous to that of its well-studied structural homolog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the key flavor compound in strawberries. nih.govnih.gov

D-fructose-1,6-diphosphate is established as a primary progenitor for the furanone skeleton in strawberries. nih.govnih.gov Radiotracer studies have demonstrated that the carbon backbone of furanones originates from this sugar phosphate (B84403). nih.gov While the exact enzymatic steps converting D-fructose-1,6-diphosphate into the immediate furanone precursor are not yet fully elucidated, it is the foundational molecule from which the pathway proceeds. nih.gov Incorporation experiments have shown that D-fructose-1,6-diphosphate is an effective precursor for HDMF, providing strong evidence for its role in the formation of the core furanone structure. nih.govnih.gov

The direct precursor to the dimethylated furanone (HDMF) in strawberries has been identified as the highly reactive and unstable compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govnih.govnih.gov This enone serves as the substrate for the final reduction step in the biosynthetic pathway. nih.gov For the ethylated analog, EHMF, the corresponding precursor is (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF). nih.govnih.gov Due to the instability of HMMF in aqueous solutions, the more stable EDHMF and its product EHMF have been used as surrogate molecules to study the enzymatic mechanism. nih.gov

The final and crucial step in the biosynthesis of these furanones is catalyzed by an enzyme initially identified as a putative quinone oxidoreductase, named Fragaria x ananassa quinone oxidoreductase (FaQR). nih.govtum.de Subsequent research has refined its function, showing it to be an enone oxidoreductase that catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of the precursor molecule. nih.govresearchgate.net This enzyme, also referred to as FaEO (Fragaria x ananassa enone oxidoreductase), reduces HMMF to HDMF and, analogously, converts (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to this compound (EHMF). nih.govnih.gov The expression of the FaQR gene is strongly induced during fruit ripening, correlating with the production of furanone flavor compounds. nih.gov

Plant Biosynthesis Pathway Summary

| Enzyme | Precursor | Product | Organism |

| FaQR / FaEO | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | This compound (EHMF) | Fragaria ananassa (Strawberry) |

| FaQR / FaEO | 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria ananassa (Strawberry) |

Yeasts, particularly those used in food fermentations like soy sauce, are known producers of this compound (also known as Homofuraneol or HEMF). nih.govnih.govnih.gov The microbial pathway differs significantly from the plant pathway, relying on the transformation of intermediates from the Maillard reaction. nih.govnih.gov

In the yeast Saccharomyces cerevisiae, an aldehyde reductase encoded by the gene YNL134C has been identified as the key enzyme responsible for HEMF biosynthesis. nih.govresearchgate.net This enzyme does not start from a sugar phosphate like in plants, but instead acts on a precursor generated from the Maillard reaction. nih.gov The pathway involves the Knoevenagel condensation of acetaldehyde (B116499) with 4-hydroxy-5-methyl-3(2H)-furanone (a product of the Maillard reaction between ribose and glycine) to form (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone. nih.govresearchgate.net The YNL134C protein then catalyzes the NADPH-dependent reduction of this intermediate to produce HEMF. nih.gov

Studies have shown that overexpressing the YNL134C gene in S. cerevisiae leads to increased HEMF production, while deleting the gene decreases it, confirming its central role. nih.govresearchgate.net Similarly, the yeast Zygosaccharomyces rouxii, which is dominant in soy sauce fermentation, is a known producer of HEMF and other furanones. nih.govnih.govnih.gov Its production is linked to the presence of Maillard reaction intermediates in the fermentation mash. nih.govasm.org

Microbial Biosynthesis Pathway Summary

| Organism | Enzyme | Enzymatic Reaction |

| Saccharomyces cerevisiae | Aldehyde Reductase (YNL134C) | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone + NADPH → this compound + NADP+ |

| Zygosaccharomyces rouxii | Not fully characterized, but known producer | Transforms Maillard reaction intermediates into furanones including HEMF. |

Microbial Biosynthesis (e.g., Yeast: Saccharomyces cerevisiae, Zygosaccharomyces rouxii)

Identification and Characterization of Aldehyde Reductase (YNL134C)

A key enzyme in the biosynthesis of HEMF in yeast has been identified and characterized as an aldehyde reductase, encoded by the gene YNL134C. nih.gov Researchers isolated a fraction with HEMF-forming activity from Saccharomyces cerevisiae cell-free extract and, through peptide mass fingerprinting, identified the active protein as the product of the YNL134C gene. nih.gov This reductase shows minimal sequence similarity to the enone oxidoreductase found in plants, which is responsible for producing related furanone compounds. nih.gov

The purified YNL134C protein, when expressed in Escherichia coli, demonstrated the ability to catalyze the formation of HEMF from a mixture of Maillard reaction products, acetaldehyde, and NADPH. nih.gov The enzyme specifically acts on an intermediate, (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone, in an NADPH-dependent manner. nih.gov This intermediate is formed through a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, a product of the Maillard reaction. nih.gov Further studies confirmed the enzyme's role, showing that multicopy expression of YNL134C in S. cerevisiae increased HEMF productivity, while a gene knockout resulted in decreased production. nih.gov

Table 1: Characteristics of Aldehyde Reductase (YNL134C)

| Characteristic | Description | Reference |

|---|---|---|

| Gene | YNL134C | nih.gov |

| Organism | Saccharomyces cerevisiae | nih.gov |

| Enzyme Class | Aldehyde Reductase | nih.gov |

| Substrate | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone | nih.gov |

| Cofactor | NADPH | nih.gov |

| Function | Catalyzes the final reduction step in HEMF biosynthesis. | nih.gov |

Role of Acetaldehyde as a C2 Precursor

Acetaldehyde serves as a crucial C2 precursor for the ethyl group in the HEMF molecule. nih.govnih.govnih.gov Its incorporation occurs via the Strecker degradation of the amino acid alanine (B10760859). nih.gov This process is a key part of the Maillard reaction pathway that contributes to furanone formation. nih.govresearchgate.net Studies have shown that HEMF can be formed from a chemical reaction involving Maillard reaction products derived from pentoses and acetaldehyde. nih.gov

The importance of acetaldehyde availability for HEMF production is highlighted by genetic studies. Deletion of the ADH1 gene in Saccharomyces cerevisiae, which encodes an alcohol dehydrogenase responsible for converting acetaldehyde to ethanol, leads to acetaldehyde accumulation. nih.gov This adh1Δ mutant strain exhibited the highest HEMF production capacity among a collection of gene deletion mutants, reinforcing the role of acetaldehyde as a direct precursor. nih.gov Similar results were observed when the ADH1 gene was deleted in Zygosaccharomyces rouxii, the dominant yeast in soy sauce fermentation. nih.gov

Phosphohexose Isomerase Activity in Glucose Metabolism

Phosphohexose isomerase (PHI), also known as glucose-6-phosphate isomerase (GPI), is a central enzyme in glucose metabolism that indirectly influences HEMF biosynthesis. nzytech.comwikipedia.org This enzyme catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). nzytech.comwikipedia.org This reaction is a critical step in both glycolysis and gluconeogenesis. wikipedia.org

The activity of PHI is significant because it controls the flow of carbon into two major pathways that supply precursors for HEMF: glycolysis and the pentose (B10789219) phosphate pathway (PPP). wikipedia.orgnih.gov Fructose-6-phosphate can proceed through glycolysis, while glucose-6-phosphate can be shunted into the PPP. nih.gov The PPP is particularly important as it generates pentose phosphates, which are foundational molecules for the furanone ring structure. acs.orgnih.gov Therefore, PHI acts as a key metabolic switch, balancing the carbon flux between pathways that ultimately provide the necessary building blocks for HEMF.

Table 2: Role of Phosphohexose Isomerase (PHI/GPI)

| Aspect | Description | Reference |

|---|---|---|

| Enzyme | Phosphohexose Isomerase (Glucose-6-phosphate isomerase) | nzytech.comwikipedia.org |

| Reaction | Glucose-6-phosphate (G6P) ⇌ Fructose-6-phosphate (F6P) | wikipedia.org |

| Metabolic Role | A key enzyme in glycolysis and gluconeogenesis. | wikipedia.org |

| Relevance to HEMF | Directs glucose flux into the Pentose Phosphate Pathway, which produces pentose precursors for the furanone ring. | wikipedia.orgnih.govnih.gov |

Pentose Phosphate Cycle Intermediates (e.g., D-xylulose 5-phosphate)

Intermediates from the pentose phosphate pathway (PPP) are established precursors for the carbon backbone of furanones. acs.orgnih.gov In the context of HEMF biosynthesis in yeast, specific compounds like D-xylulose-5-phosphate and D-ribulose-5-phosphate have been identified as potential precursors. nih.gov The PPP provides the C5 carbohydrate moiety that forms the core furanone ring structure. imreblank.ch

The non-oxidative phase of the PPP involves the interconversion of various sugar phosphates. nih.gov For instance, D-ribulose 5-phosphate is converted to D-xylulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase. nih.gov These pentose phosphates can then enter the Maillard reaction pathway, ultimately leading to the formation of 4-hydroxy-5-methyl-3(2H)-furanone, the immediate precursor that condenses with acetaldehyde. nih.gov

Genetic Engineering and Strain Optimization for Enhanced Production

Significant efforts have been made to improve the production of HEMF by genetically modifying yeast strains. nih.govnih.gov These strategies primarily focus on increasing the availability of precursors and enhancing the activity of key biosynthetic enzymes.

One successful approach involves the overexpression of the aldehyde reductase gene, YNL134C. nih.gov Introducing multiple copies of YNL134C into S. cerevisiae led to a measurable increase in HEMF productivity. nih.gov Conversely, deleting this gene significantly decreased HEMF formation, confirming its essential role. nih.gov

Another effective strategy is to increase the intracellular pool of the acetaldehyde precursor. This was achieved by creating deletion mutants of genes involved in acetaldehyde metabolism. nih.gov Screening a collection of S. cerevisiae gene deletion mutants identified fourteen strains with high-level HEMF production. nih.gov The most effective was the adh1Δ mutant, which lacks a primary alcohol dehydrogenase, causing acetaldehyde to accumulate. nih.gov This principle was successfully applied to the industrial yeast Zygosaccharomyces rouxii, where deletion of the ADH1 gene also resulted in enhanced HEMF production, suggesting this is a viable strategy for breeding industrial yeasts. nih.gov

Table 3: Genetic Strategies for Enhanced HEMF Production

| Strategy | Gene Target | Organism | Outcome | Reference |

|---|---|---|---|---|

| Overexpression | YNL134C (Aldehyde Reductase) | Saccharomyces cerevisiae | Increased HEMF productivity | nih.gov |

| Gene Deletion | YNL134C (Aldehyde Reductase) | Saccharomyces cerevisiae | Decreased HEMF productivity | nih.gov |

| Gene Deletion | ADH1 (Alcohol Dehydrogenase) | Saccharomyces cerevisiae | Maximum HEMF production capacity due to acetaldehyde accumulation | nih.gov |

| Gene Deletion | ADH1 (Alcohol Dehydrogenase) | Zygosaccharomyces rouxii | Effective HEMF production | nih.gov |

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling studies have been instrumental in confirming the proposed biosynthetic pathways for HEMF and related furanones. researchgate.netimreblank.ch By using precursors labeled with stable isotopes like ¹³C, researchers can trace the origin of each part of the final molecule.

In experiments using Maillard reaction models, ¹³C-labeled L-alanine was reacted with pentose sugars like D-xylose. researchgate.netimreblank.ch Analysis of the resulting HEMF molecule via GC-MS/MS confirmed that the C2 ethyl group was derived from alanine. imreblank.ch These studies support a C5 + C2 reaction mechanism, where the C5 pentose moiety combines with a C2 fragment (acetaldehyde) derived from the Strecker degradation of alanine. imreblank.ch The results demonstrated that this pathway is the preferred route for HEMF formation in the presence of alanine, as opposed to formation purely through sugar fragmentation. imreblank.ch These labeling experiments provide direct evidence for the incorporation of Strecker aldehydes into the pentose backbone to form homofuraneol (HEMF). researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analyzing volatile and semi-volatile flavor compounds like 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized tool for analyzing furanones in various matrices, including wine and fruit juices. researchgate.netnih.govresearchgate.net The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. For a compound like homofuraneol, which is polar and can be unstable, sample preparation may involve derivatization to create a more stable and less polar derivative, facilitating easier separation on a GC column. nih.gov

Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known reference standard. Quantification is often performed in Selective Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ion fragments characteristic of the compound, thereby increasing sensitivity and reducing matrix interference. nih.gov For instance, in the analysis of a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), the ion at m/z 128 was used for quantification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-Wax or Carbowax stationary phase (polar) | imreblank.chresearchgate.net |

| Injector | Splitless mode, ~250 °C | imreblank.ch |

| Carrier Gas | Helium | imreblank.ch |

| Sample Preparation | Liquid-liquid extraction, solid-phase extraction (SPE), or derivatization with agents like pentafluorobenzyl bromide (PFBBr) | nih.govnih.govresearchgate.net |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan | nih.gov |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS, making it invaluable for complex fragmentation analysis and trace-level quantification. imreblank.ch This technique involves selecting a specific parent ion from the initial mass spectrum and subjecting it to collision-induced dissociation (CID) to generate a series of daughter ions. imreblank.chresearchgate.net This process provides detailed structural information and allows for highly specific detection.

Studies on the fragmentation of this compound using GC-MS/MS have elucidated key fragmentation pathways. imreblank.chacs.org The molecular ion (m/z 142) undergoes characteristic losses of its alkyl substituents. For example, the loss of the methyl group results in a fragment ion at m/z 127, while the loss of the ethyl group via α-cleavage is also observed. imreblank.ch Another significant fragmentation is the loss of carbon monoxide (CO) from the furanone ring. imreblank.ch Analysis of isotopically labeled versions of the molecule has been instrumental in confirming these fragmentation mechanisms. imreblank.ch

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Mechanism | Reference |

|---|---|---|---|

| 142 | 127 | Loss of a methyl group (•CH₃) via α-cleavage | imreblank.ch |

| 142 | 114 | Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement | imreblank.ch |

| 142 | 113 | Loss of an ethyl radical (•C₂H₅) | imreblank.ch |

| 142 | 85 | Breakdown of the furanone ring | imreblank.ch |

| 142 | 43 | Ion [CH₃CO]⁺, often a significant fragment | imreblank.ch |

High-Performance Liquid Chromatography (HPLC) is often considered the method of choice for analyzing polar molecules like this compound, especially in aqueous matrices. perfumerflavorist.com It avoids the high temperatures of GC that can potentially degrade thermally labile compounds. When coupled with a Diode-Array Detector (DAD), HPLC allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. perfumerflavorist.com

The two tautomeric forms of homofuraneol can be separated and detected using reversed-phase HPLC, typically with a C18 column. perfumerflavorist.com The mobile phase usually consists of a gradient mixture of water and a more nonpolar organic solvent, such as acetonitrile (B52724) or methanol. asm.org Detection is performed by monitoring the UV absorbance, with a maximum absorbance reported around 290 nm for both tautomers. perfumerflavorist.com Chiral-phase HPLC has also been successfully employed to separate the four stereoisomers of the compound. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (ODS) or Chiralpak IA | perfumerflavorist.comasm.orgresearchgate.net |

| Mobile Phase | Water/Acetonitrile gradient | perfumerflavorist.comasm.org |

| Detection | UV Diode-Array Detector (DAD) | perfumerflavorist.com |

| Wavelength | ~274-290 nm | perfumerflavorist.comasm.org |

Isotope Dilution Assays for Precise Quantification

For the most precise and accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, stable isotope dilution analysis (SIDA or IDA) is the gold standard. acs.orgnih.gov This method involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before extraction and analysis. acs.org

The labeled compound (e.g., deuterium-labeled homofuraneol, [²H₃]EHMF or homofuraneol-d4) serves as an internal standard that behaves almost identically to the unlabeled analyte during sample preparation and analysis. acs.orgeptes.com By measuring the ratio of the natural analyte to the labeled standard, typically by GC-MS or LC-MS/MS, any losses during the procedure are compensated for, leading to highly accurate results. researchgate.netacs.org This approach has been successfully used to quantify the formation of this compound in Maillard reaction models and in wines. researchgate.netacs.org

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance for Structural Verification)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are unparalleled for the definitive structural verification of a compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR analysis of this compound reveals characteristic chemical shifts and coupling patterns that confirm the arrangement of atoms. For instance, spectra show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the proton on the furanone ring. Carbon-¹³C NMR provides complementary information on the carbon skeleton. NMR is also a powerful tool for studying the tautomeric equilibrium between the 2-ethyl and 5-ethyl forms in solution. perfumerflavorist.com Furthermore, advanced techniques like vibrational circular dichroism (VCD) have been used in conjunction with calculated spectra to determine the absolute stereochemistry of the compound's isomers. nih.gov

Stability, Degradation, and Transformation Studies

Thermal Stability and Degradation Kinetics

Homofuraneol is a heat-sensitive compound. perfumerflavorist.com Upon thermal treatment, its initial degradation products that can be analytically and sensorially observed are acetic acid and propionic acid. perfumerflavorist.com The compound is known to be sensitive to oxygen, which influences its stability during heating. perfumerflavorist.com While it can be distilled, some decomposition occurs, with a reported boiling point of 82-83°C at a reduced pressure of 0.2 Torr. perfumerflavorist.com At atmospheric pressure (760 mm Hg), its boiling point is cited as being between 248°C and 249°C. thegoodscentscompany.com

The formation of Homofuraneol itself is often associated with heat processing through the Maillard reaction. nih.govimreblank.ch However, compared to the well-studied formation of its lower homolog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), the specific kinetics of Homofuraneol formation are not as thoroughly understood. imreblank.ch The compound exists as a tautomeric mixture, and while crystals of the main tautomer are relatively stable, they tautomerize upon melting or dissolution. perfumerflavorist.com

Table 1: Thermal Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 82-83°C / 0.2 Torr (with some decomposition) | perfumerflavorist.com |

| Boiling Point | 248-249°C / 760 mm Hg | thegoodscentscompany.com |

| Flash Point | >100°C (>212°F) | thegoodscentscompany.com |

Influence of pH on Stability

The stability of 4-hydroxy-3(2H)-furanones is significantly influenced by the pH of the medium. Homofuraneol is described as weakly acidic due to its phenolic-like enol structure. perfumerflavorist.com For the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), studies have shown it to be unstable across all tested pH values. nih.gov While direct, comprehensive pH stability studies on Homofuraneol are not extensively detailed in the provided literature, the behavior of related furanones suggests that pH is a critical factor in its stability. The formation of Homofuraneol via the Maillard reaction is also pH-dependent. nih.gov

Oxidative Hydrolysis and Decomposition Products

Homofuraneol is susceptible to oxidation. perfumerflavorist.com It reacts with oxygen to form various decomposition products, including a specific oxygenated derivative. perfumerflavorist.com The class of 3(2H)-furanones, in general, is recognized for its pro-oxidant capabilities, which involve the generation of reactive oxygen species through interactions with transition metals like copper. nih.gov This can lead to the production of superoxide (B77818) radicals, which can further convert to hydrogen peroxide and hydroxyl radicals. nih.gov

Conversely, Homofuraneol and its tautomers have also demonstrated antioxidative properties. nih.govnih.gov Specifically, it has been shown to suppress lipid peroxidation in human plasma. nih.gov This dual pro-oxidative and anti-oxidative nature depends on the specific chemical environment and the availability of oxygen species. nih.gov Under mass spectrometry analysis, the fragmentation of Homofuraneol leads to various daughter ions, indicating potential breakdown pathways. imreblank.ch

Polymerization and Browning Mechanisms

The formation of this compound is intrinsically linked to browning mechanisms, specifically the Maillard reaction. nih.gov This complex series of reactions occurs between amino acids and reducing sugars, typically with the application of heat, resulting in a cascade of products that contribute to flavor and color. nih.gov Homofuraneol is considered one of the key products arising from C7 sugars or from the reaction of pentoses with the amino acid L-alanine. nih.govimreblank.ch The Strecker degradation of the amino acid produces acetaldehyde (B116499), which then participates in chain elongation of a pentose-derived intermediate to form the Homofuraneol skeleton. imreblank.chresearchgate.net

The aroma profile of Homofuraneol itself—often described with notes of caramel (B1170704), maple, and bread—is characteristic of compounds generated through browning reactions. perfumerflavorist.comperfumerflavorist.com While its formation is part of the browning process, its subsequent role in polymerization into high-molecular-weight colored compounds like melanoidins is less defined in the literature.

Metabolic Fate and Conjugation in Biological Systems

In biological systems, this compound undergoes metabolic transformations. It is recognized as a metabolite in Saccharomyces cerevisiae. nih.gov In plants, a common metabolic pathway for stabilizing furanones is through glucosylation. nih.govresearchgate.net Enzymatic studies have shown that the tautomeric mixture of Homofuraneol (EHMF) can be converted into its 4-O-α-D-glucopyranoside forms. nih.gov These glucosides are more stable than the parent aglycones and can be hydrolyzed back to the active form by intestinal enzymes, suggesting a potential pathway for absorption and release in mammals. nih.gov

Studies on related furanones indicate that they are absorbed through the digestive tract. nih.gov Following oral administration in animal models, related compounds appeared in plasma within minutes, indicating passive diffusion is a likely transport mechanism. nih.gov The antioxidative effects observed in biological models, such as the inhibition of cataract formation, further underscore the biological activity and metabolic relevance of this compound. nih.gov

Stereochemistry and Tautomeric Forms

Keto-Enol Tautomerism and Isomeric Structures

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known by the common name homofuraneol, exists in equilibrium with its tautomer, 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone. nih.govnih.govasm.org This is a classic example of keto-enol tautomerism, where the molecule interconverts between a ketone and an enol form. The "keto" form is the furanone ring with a carbonyl group, while the "enol" form involves a hydroxyl group attached to a double-bonded carbon within the ring. This tautomerism results in a mixture of these two structural isomers. nih.govnih.gov

The equilibrium between these tautomers can be influenced by external factors such as pH. asm.org This dynamic interplay between the isomeric forms is a key characteristic of the compound's chemical behavior. Commercially, this compound is often supplied as a mixture of these isomers. nih.govtcichemicals.comchemimpex.comeptes.comlibretexts.orglabproinc.com The presence of these tautomers means that a sample of homofuraneol actually contains four distinct structural isomers, including their respective enantiomers. nih.gov

Interactive Data Table: Tautomers of Homofuraneol

| Tautomer Name | Common Abbreviation | Key Structural Feature |

| This compound | 2-EHMF | Ethyl group at position 2 |

| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 5-EHMF | Ethyl group at position 5 |

Note: This table highlights the two primary tautomeric forms of homofuraneol.

Absolute Configuration and Chiral Properties

The presence of a stereocenter at the carbon atom bearing the ethyl group in this compound renders the molecule chiral. nih.govnih.gov This means it can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). nih.govthegoodscentscompany.comwikipedia.orggoogle.com

Due to the rapid tautomerization, especially under certain pH conditions, the compound is often found as a racemic mixture, containing equal amounts of both enantiomers. nih.gov Scientific studies have successfully separated the four isomers of homofuraneol, which include the enantiomeric pairs of both the 2-ethyl and 5-ethyl tautomers, through chromatographic optical resolution. nih.gov The absolute configuration of these separated isomers has been determined for the first time, providing a complete stereochemical understanding of this complex system. nih.gov

The chirality of these furanone derivatives is significant as enantiomers can exhibit different biological and sensory properties. For instance, in related furanone compounds, distinct organoleptic differences have been perceived between the enantiomers. nih.gov

Interactive Data Table: Chiral Properties of this compound

| Property | Description |

| Chirality | The molecule possesses a chiral center at the C2 position. |

| Enantiomers | Exists as a pair of non-superimposable mirror images, (R) and (S). |

| Commercial Form | Typically available as a racemic mixture (a 1:1 ratio of enantiomers). nih.gov |

| Separation | The individual enantiomers have been successfully separated for research purposes. nih.gov |

Advanced Research Applications and Biotechnological Potentials

Role as a Model Compound in Maillard Reaction Research

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as homofuraneol, serves as a significant model compound in the study of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is crucial for the development of color and flavor in thermally processed foods. nih.govdss.go.th Research using model systems has been instrumental in elucidating the formation pathways of this potent, caramel-like aroma compound. imreblank.chacs.org

Studies have demonstrated that this compound (HEMF) can be formed from pentose (B10789219) sugars in the presence of specific amino acids, a finding that expanded the understanding of furanone formation beyond hexose-based pathways. acs.orgacs.org In Maillard reaction models, HEMF was identified when pentoses like xylose, ribose, or arabinose were heated with L-alanine. acs.org The key mechanism proposed involves the chain elongation of a C5 pentose moiety by a C2 fragment derived from the amino acid. nih.govimreblank.ch Specifically, acetaldehyde (B116499), formed from the Strecker degradation of alanine (B10760859), is incorporated into the pentose-derived structure to generate HEMF. acs.org This C5 + C2 reaction pathway is a critical step in its formation. imreblank.ch

Labeling experiments using 13C-labeled alanine have confirmed the incorporation of the Strecker aldehyde into the furanone structure. acs.org The proposed mechanism involves the decomposition of the Amadori compound via 2,3-enolization, followed by chain elongation with acetaldehyde, and subsequent reduction of the resulting acetylformoin-type intermediate to form HEMF. acs.org While this is the main pathway, research also suggests that sugar fragmentation can contribute to the formation of related furanones, indicating multiple potential routes. imreblank.chacs.org The conditions of the reaction, such as pH and temperature, significantly influence the levels of furanones produced. nih.govresearchgate.net

| Model System Components | Key Furanone(s) Detected | Proposed Formation Mechanism | Reference |

|---|---|---|---|

| Pentose (Xylose, Ribose, or Arabinose) + L-Alanine | This compound (HEMF) and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Chain elongation of pentose moiety by acetaldehyde (from alanine Strecker degradation). | acs.orgacs.org |

| Pentose (Xylose, Ribose, or Arabinose) + Glycine (B1666218) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Chain elongation of pentose moiety by formaldehyde (B43269) (from glycine Strecker degradation). | acs.orgacs.org |

| Pentose Only | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Sugar fragmentation. | acs.org |

| [1-13C]-D-Xylose + L-Alanine | Labeled this compound | Confirms C5 sugar backbone is incorporated. | imreblank.ch |

Biotechnological Production and Optimization Strategies

The attractive sensory properties of this compound have driven research into its biotechnological production as a natural alternative to chemical synthesis. nih.gov Various microorganisms, particularly yeasts used in food fermentations, are known to produce this compound. nih.govnih.gov Species such as Zygosaccharomyces rouxii and Saccharomyces cerevisiae, which are dominant yeasts in soy sauce manufacturing, are capable of producing HEMF. acs.orgnih.govnih.gov

In yeasts, the biosynthetic pathways are linked to sugar metabolism. nih.gov Intermediates of the pentose phosphate (B84403) pathway have been identified as important precursors for HEMF biosynthesis. acs.org Optimization strategies have focused on metabolic engineering and screening of yeast strains to enhance production yields. A significant breakthrough came from screening a collection of Saccharomyces cerevisiae gene deletion mutants. nih.gov This study identified fourteen mutants with high-level HEMF production, with the ADH1 gene deletion mutant (adh1Δ) showing the highest capacity. nih.gov The ADH1 gene encodes alcohol dehydrogenase, and its deletion leads to the accumulation of acetaldehyde, a key precursor for HEMF formation. nih.gov This finding strongly suggests that increasing the intracellular pool of acetaldehyde is a viable strategy for boosting HEMF production in industrial yeasts. nih.gov This approach was successfully replicated in Zygosaccharomyces rouxii, further validating acetaldehyde accumulation as a key benchmark for breeding high-yield strains. nih.gov

| Microorganism | Precursor(s) | Optimization Strategy | Key Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Not specified, likely sugar metabolism intermediates | Screening of gene deletion mutant collection | The adh1Δ mutant exhibited the maximum HEMF production capacity. | nih.gov |

| Zygosaccharomyces rouxii | Pentose phosphate pathway intermediates | Deletion of the ADH1 gene | The adh1Δ mutant effectively produces HEMF, confirming the role of acetaldehyde accumulation. | nih.gov |

| Zygosaccharomyces rouxii | d-Xylulose-5-phosphate, d-ribulose-5-phosphate, d-sedoheptulose-7-phosphate | Identification of precursors in soy sauce fermentation | These intermediates from the pentose phosphate pathway are potential precursors. | nih.gov |

Potential for Development of Bioactive Agents and Therapeutic Applications

Beyond its role as a flavor compound, this compound exhibits significant biological activities that suggest potential for its development as a bioactive agent. nih.govnih.gov A key area of interest is its antioxidant activity. nih.gov The 3(2H)-furanone structure, with its enol-oxo group, is associated with redox activity, allowing it to function as both an anti-oxidant and a pro-oxidant depending on the chemical environment. nih.govresearchgate.net

Research has specifically highlighted its potential as a protective agent against oxidative stress-related conditions. nih.govnih.gov A study investigating the anti-cataract effects of several 4-hydroxy-3(2H)-furanones found that both this compound (EHMF) and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) could inhibit cataract formation in a spontaneous cataract rat model. nih.gov The protective effect was attributed to their antioxidative activity, particularly their ability to suppress the action of superoxide (B77818) radicals within the lens tissue. nih.govnih.gov In comparative tests, EHMF and HDMF showed a higher suppression effect on lipid peroxidation in human plasma compared to other furanone analogues. nih.gov These findings underscore the potential of this compound as a lead compound for developing therapeutic agents to combat conditions rooted in oxidative damage. nih.gov

| Activity Investigated | Model System | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Antioxidant Activity | Ferric ion reduction model; Human plasma lipid peroxidation assay | Showed antioxidative activity similar to other furanones in the ferric ion model; Exhibited a higher suppression effect on lipid peroxidation compared to some analogues. | Radical scavenging and reduction of metal ions. | nih.gov |

| Anti-cataract Effect | Spontaneous cataract rat (ICR/f) | Significantly inhibited the onset and progression of cataracts. | Antioxidative activity against superoxide radicals in the lens tissue. | nih.govnih.gov |

Conclusion and Future Research Directions

Synthesis of Current Understanding

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known by the common name Homofuraneol, is a naturally occurring aroma compound. perfumerflavorist.comperfumerflavorist.com It is a member of the furanone class of organic compounds, specifically a furan-3(2H)-one with ethyl, hydroxy, and methyl substituents. nih.gov A key characteristic of this compound is its existence as a mixture of two tautomeric forms: this compound and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF). nih.govasm.org This equilibrium is an important aspect of its chemical identity.

The compound is recognized as a key flavor and aroma contributor in a wide variety of food products, including coffee, fermented soy sauce, fruits like blackberries and raspberries, beer, and wine. perfumerflavorist.comasm.orgnih.govperfumerflavorist.com Its sensory profile is described as sweet, caramel-like, and reminiscent of maple, with savory notes of soy sauce and bread. perfumerflavorist.comperfumerflavorist.comperfumerflavorist.comchemimpex.com Its formation is understood to occur through two primary routes: as a product of the Maillard reaction between an amino acid and a reducing sugar (specifically a C7 sugar) and through biosynthetic pathways in plants and microorganisms. nih.govresearchgate.netmdpi.com Due to its desirable organoleptic properties, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance ingredient in personal care products. nih.govchemimpex.com

Unexplored Biosynthetic and Degradation Pathways

Despite its importance, the complete biosynthetic pathways of this compound in plants and microorganisms remain largely unelucidated. nih.govresearchgate.netmdpi.com While it is known to be formed from C7 sugars via Amadori product intermediates in the Maillard reaction, the specific enzymatic steps in biological systems are not fully known. nih.gov It has been suggested that its formation may involve the addition of a C2 fragment, derived from the amino acid alanine (B10760859), to a C5 diketose. nih.govresearchgate.net In studies on yeasts, intermediates of the pentose (B10789219) phosphate (B84403) cycle have been proposed as substrates for its biosynthesis, with sedoheptulose (B1238255) 7-phosphate being a presumed precursor based on carbon count. acs.org However, the specific enzymes catalyzing these transformations are yet to be definitively identified.

Similarly, the degradation pathways of this furanone in various matrices are not well-documented. Understanding how this compound breaks down is crucial for managing flavor stability in food products and for assessing its environmental fate. Future research should focus on identifying the specific enzymes and genetic pathways responsible for its biosynthesis in key organisms, such as Saccharomyces cerevisiae and fruit-bearing plants. asm.org Elucidating these pathways could pave the way for targeted genetic engineering to enhance its production. Furthermore, studies on its chemical and enzymatic degradation under various conditions (e.g., pH, temperature, presence of other molecules) are needed to provide a more complete picture of its life cycle.

Novel Biological Activities and Mechanistic Insights

Research into the biological activities of this compound and related furanones has revealed functions beyond their role as simple flavor compounds. Furanones, in general, are known to possess physiological functions that are likely attributable to their redox activity. nih.govmdpi.com Specifically, this compound (referred to as HEMF) has been noted for its strong antioxidant activity. asm.org

Studies on the closely related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or DMHF) provide a basis for exploring novel activities. DMHF has demonstrated broad-spectrum antimicrobial activities against human pathogenic microorganisms, including clinically isolated antibiotic-resistant strains. nih.gov Mechanistic studies showed that this antimicrobial effect was energy-dependent and that DMHF could arrest the cell cycle at the S and G2/M phases in yeast. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar anti-infective properties.

Future investigations should aim to:

Systematically screen this compound for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.

Elucidate the specific molecular mechanisms underlying its antioxidant and potential antimicrobial activities.

Investigate its effects on cell signaling pathways and cell cycle regulation in various cell types to uncover novel therapeutic potentials.

Advanced Analytical Methodologies for Complex Matrices

The quantification of this compound in complex matrices such as food and beverages presents a significant analytical challenge due to its reactivity and the presence of interfering compounds. Isotope Dilution Assay (IDA) has emerged as a powerful and accurate technique for this purpose. acs.org

In one study, a stable-isotope dilution assay using gas chromatography-mass spectrometry (GC-MS) was developed to quantify the formation of this furanone (referred to as EHMF) in Maillard model systems. acs.org This involved the multi-step synthesis of a deuterated internal standard, [2H3]EHMF, which allowed for precise measurement of the analyte. acs.org The results confirmed that its formation is favored in the presence of the amino acid L-alanine and at a neutral pH. acs.org

Future advancements in analytical methodologies should focus on:

Developing more streamlined and cost-effective methods for synthesizing labeled internal standards for isotope dilution analysis.

Exploring the utility of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), to enhance selectivity and sensitivity in highly complex matrices like coffee and fermented products.

Creating non-destructive or minimally invasive analytical techniques for real-time monitoring of furanone formation during food processing and fermentation.

Applying these advanced methods to study its absorption, distribution, metabolism, and excretion in biological systems, for which Caco-2 cell monolayers have been used as a preliminary model for intestinal absorption. nih.gov

Biotechnological Potentials and Sustainable Production Approaches

The high demand for this compound as a natural flavor ingredient has spurred research into biotechnological and sustainable production methods as an alternative to chemical synthesis or extraction from natural sources. researchgate.net Two promising avenues have been identified: yeast fermentation and enzymatic biotransformation.